3-Methyl-1-pentanol is a primary alcohol classified under the category of aliphatic alcohols. Its molecular formula is , and it is recognized for its distinct structure, which includes a methyl group at the third carbon of the pentanol chain. This compound is often utilized in various chemical applications due to its solvent properties and role as an organic intermediate.
3-Methyl-1-pentanol can be sourced from both natural and synthetic processes. It has been identified as a plant metabolite, indicating its presence in biological systems . In terms of classification, it falls under the category of alcohols, specifically as a branched-chain aliphatic alcohol. Its Chemical Abstracts Service Registry Number (CAS RN) is 589-35-5, which helps in identifying the compound in chemical databases.
The synthesis of 3-Methyl-1-pentanol can be achieved through several methods:
These methods highlight the versatility in synthesizing 3-Methyl-1-pentanol, allowing for adjustments based on available reagents and desired purity levels.
The molecular structure of 3-Methyl-1-pentanol features a hydroxyl group (-OH) attached to the first carbon of a six-carbon chain with a methyl group on the third carbon. The structural formula can be represented as follows:
Key data regarding its molecular structure includes:
3-Methyl-1-pentanol participates in various chemical reactions typical for alcohols:
These reactions demonstrate its utility in organic synthesis and industrial applications.
The mechanism of action for 3-Methyl-1-pentanol primarily revolves around its reactivity as an alcohol. In oxidation reactions, for instance, the hydroxyl group is converted to a carbonyl group through the loss of hydrogen atoms. This process typically involves:
This transformation is crucial in synthetic organic chemistry for creating more complex molecules from simpler alcohols.
The physical properties of 3-Methyl-1-pentanol include:
Chemical properties include:
These properties make it suitable for various applications in chemical synthesis and industrial processes.
3-Methyl-1-pentanol finds numerous applications across different fields:
Its versatility underscores its importance in both laboratory settings and industrial applications.
The biosynthesis of 3-methyl-1-pentanol (C6H14O) in microorganisms follows a conserved multi-step enzymatic pathway centered around the decarboxylation and reduction of specific α-keto acid precursors. Engineered Escherichia coli has emerged as a key model organism for elucidating these mechanisms, particularly through heterologous expression of the branched-chain keto acid decarboxylase (KDC) from Lactococcus lactis, encoded by the kivd gene. This enzyme catalyzes the critical decarboxylation of 2-keto-4-methylhexanoate (KMH) to yield 3-methylpentanal [8] [9]. The resulting aldehyde intermediate undergoes subsequent reduction to 3-methyl-1-pentanol through the action of endogenous alcohol dehydrogenases (ADHs), which utilize NAD(P)H as a cofactor. The broad substrate specificity of KivD enables it to process longer-chain keto acids beyond those typically involved in fusel alcohol production [8].
Metabolic engineering efforts have significantly optimized this pathway. For instance, protein engineering of KivD has yielded mutants (F381L/V461A) with enhanced activity toward KMH, increasing 3-methyl-1-pentanol titers to 384.3 mg/L in recombinant E. coli strains [4]. Simultaneously, engineering the substrate specificity of 2-isopropylmalate synthase (LeuA), particularly through the G462D/S139G mutant, facilitates the chain elongation cycle required for KMH synthesis, further boosting production to 793.5 mg/L [4]. These enzymatic steps operate under anaerobic or microaerobic conditions that favor redox balance through alcohol formation rather than oxidative metabolism.
Table 1: Key Enzymes in the Engineered Biosynthetic Pathway for 3-Methyl-1-pentanol
Enzyme | Gene Source | Function | Engineering Approach | Effect on 3-Methyl-1-pentanol Production |
---|---|---|---|---|
Branched-chain keto acid decarboxylase (KDC) | Lactococcus lactis (kivd) | Decarboxylates 2-keto-4-methylhexanoate to 3-methylpentanal | F381L/V461A mutations | Increased titer to 384.3 mg/L |
Alcohol dehydrogenase (ADH) | Saccharomyces cerevisiae (ADH6) | Reduces 3-methylpentanal to 3-methyl-1-pentanol | Native expression in E. coli | Completes reduction step |
2-Isopropylmalate synthase | Native E. coli (leuA) | Catalyzes chain elongation in KMH precursor synthesis | G462D/S139G mutations | Increased titer to 793.5 mg/L |
Acetolactate synthase | Bacillus subtilis (alsS) | Enhances pyruvate condensation for precursor supply | Heterologous expression | Increases precursor pool |
The metabolic precursor for 3-methyl-1-pentanol, 2-keto-4-methylhexanoate (KMH), originates from the extended carbon backbone assembly pathways typically associated with branched-chain amino acid (BCAA) biosynthesis. Unlike the direct deamination of amino acids in the Ehrlich pathway (which produces shorter-chain alcohols like 3-methyl-1-butanol from leucine), KMH synthesis requires elongation of the BCAA skeleton [8] [9]. This process involves the leucine biosynthetic machinery, where key enzymes are co-opted for non-natural substrate elongation. Specifically, 2-isopropylmalate synthase (LeuA) initiates the elongation by catalyzing the condensation of α-ketoisovalerate (derived from valine biosynthesis) with acetyl-CoA to form 3-carboxy-3-hydroxy-4-methylhexanoate. Subsequent enzymatic steps involving isopropylmalate dehydratase (LeuC/LeuD) and isopropylmalate dehydrogenase (LeuB) modify this intermediate, ultimately yielding KMH [4] [9].
Precursor availability is tightly regulated through feedback inhibition within native BCAA pathways. Metabolic engineering strategies overcome this limitation by expressing feedback-resistant variants of LeuA and enhancing carbon flux through upstream pathways. For example, overexpression of alsS from Bacillus subtilis (encoding acetolactate synthase) efficiently channels pyruvate towards α-ketoisovalerate—a crucial building block for chain elongation [8]. Additionally, knockout of competing pathways (metA, tdh) redirects metabolic flux toward KMH synthesis. Yeasts like Saccharomyces cerevisiae exhibit a different regulatory paradigm, where KMH formation likely occurs through promiscuous activity of enzymes in the isoleucine/valine pathway, though titers remain considerably lower than in engineered bacteria due to inherent redox constraints and the absence of specialized elongation enzymes [1] [9].
The biosynthetic routes to 3-methyl-1-pentanol demonstrate significant divergence between bacterial and fungal systems, reflecting distinct metabolic adaptations. Engineered bacterial systems (primarily E. coli) leverage the plasticity of the leucine biosynthesis pathway, enabling rational extension of carbon chains through enzyme engineering. This approach capitalizes on bacterial efficiency in precursor generation and tolerance to genetic manipulation. The highest reported yields (∼800 mg/L) originate from extensively engineered E. coli strains expressing mutant leuA and kivd genes, along with optimizations in cofactor regeneration and precursor supply [4] [8] [9].
In contrast, fungal production occurs predominantly as a secondary metabolite via non-specific enzymatic reactions within complex microbial communities. Spoilage yeasts like Pichia fermentans and Cryptococcus laurentii generate 3-methyl-1-pentanol as part of a broader volatile organic compound (VOC) profile during food spoilage, particularly under modified atmosphere conditions on plant substrates [1]. Filamentous fungi and yeasts associated with fermented foods utilize variants of the Ehrlich pathway, but their capacity for producing longer-chain alcohols like 3-methyl-1-pentanol is limited by the absence of efficient chain-elongation mechanisms comparable to bacterial LeuA. Geographically distinct fermentations, such as Chinese baijiu, reveal fungal community-specific VOC signatures. Jiangxiang-style baijiu, produced in specific river basins (latitude 27–28°N), contains significantly higher levels of complex alcohols, including 3-methyl-1-pentanol, correlating with the dominance of Saccharomyces and Lactobacillus consortia . This suggests microbial interactions may enhance pathway completeness in fungi—where one organism generates precursors (e.g., α-keto acids) that another converts to the alcohol.
Table 2: Comparative Analysis of 3-Methyl-1-pentanol Biosynthesis Pathways Across Microorganisms
Characteristic | Engineered Bacteria (e.g., E. coli) | Wild-Type Fungi/Yeasts |
---|---|---|
Primary Pathway | Engineered leucine extension pathway | Non-specific Ehrlich pathway derivatives |
Key Precursor | 2-Keto-4-methylhexanoate (KMH) | Undefined α-keto acids (likely from BCAA metabolism) |
Rate-Limiting Step | LeuA-catalyzed chain elongation | Precursor availability and decarboxylase specificity |
Maximum Reported Titer | 793.5 mg/L (engineered strains) | Trace amounts (part of complex VOC profiles) |
Regulation | Feedback-resistant enzymes, pathway knock-ins | Substrate induction, community interactions |
Ecological Context | Laboratory bioreactors | Food spoilage, spontaneous fermentations |
Key Enzymes | KivD (decarboxylase), Engineered LeuA, ADH6 | Broad-specificity decarboxylases, ADHs |
Natural production in fungi remains quantitatively minor compared to engineered bacteria. For instance, studies on mixed-lettuce agar inoculated with spoilage yeasts detected 3-methyl-1-pentanol only after microbial counts exceeded 6.0–6.5 log CFU/cm², with concentrations rising significantly above 7 log CFU/cm² [1]. This contrasts sharply with the gram-per-liter yields achievable in optimized bacterial systems. The ecological role of 3-methyl-1-pentanol in fungi may relate to signaling or competitive inhibition rather than primary metabolism, explaining the lack of dedicated high-flux pathways. Nevertheless, fungal systems offer biodiversity for discovering novel enzymes, such as decarboxylases with activity toward longer-chain keto acids, which could enhance future engineering efforts [1] [9].
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